molecular formula C18H22N2O3S B248731 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248731
M. Wt: 346.4 g/mol
InChI Key: IMHRBECMNFIUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine binds to the transmembrane domain of SK channels and increases their open probability by stabilizing the channel in an open conformation. This results in the hyperpolarization of the membrane potential, leading to the inhibition of action potential firing in neurons and the relaxation of smooth muscle cells in blood vessels. 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine also induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and physiological effects:
1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, reduce blood pressure in hypertensive rats, and inhibit cancer cell proliferation in vitro and in vivo. 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine has also been found to enhance insulin secretion in pancreatic beta cells and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity for SK channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, its hydrophobic nature and poor solubility in aqueous solutions can make it challenging to work with in some experiments. Additionally, the lack of specific antibodies and other tools for detecting 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine in cells and tissues can limit its use in some studies.

Future Directions

There are several future directions for the research on 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of more potent and selective SK channel modulators based on the structure of 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine. Another area is the investigation of the therapeutic potential of 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine in various diseases such as epilepsy, Parkinson's disease, and cancer. Additionally, the development of new tools for detecting 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine in cells and tissues could facilitate its use in future studies.

Synthesis Methods

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine can be synthesized using a multi-step procedure that involves the reaction of 3-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and cancer research. It has been found to modulate ion channels, particularly the small conductance calcium-activated potassium (SK) channels, which play a critical role in regulating neuronal excitability, cardiac function, and cancer cell proliferation. 1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to enhance SK channel activity, leading to the inhibition of neuronal firing, vasodilation, and apoptosis in cancer cells.

properties

Product Name

1-(3-Methoxybenzyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H22N2O3S/c1-23-17-7-5-6-16(14-17)15-19-10-12-20(13-11-19)24(21,22)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3

InChI Key

IMHRBECMNFIUIW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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